molecular formula C10H12ClN B2619392 (1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride CAS No. 2490344-82-4

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride

Cat. No.: B2619392
CAS No.: 2490344-82-4
M. Wt: 181.66
InChI Key: HJJCZSWUXRXGGG-DDWIOCJRSA-N
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Description

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. These compounds are characterized by a phenyl group attached to a propane chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Ethynylphenyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzaldehyde and a chiral amine.

    Reaction Conditions: The key steps may include a condensation reaction followed by reduction. For example, the aldehyde group of 4-ethynylbenzaldehyde can be condensed with a chiral amine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate can then be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

    Formation of Hydrochloride Salt: The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce any remaining double or triple bonds.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :
Research indicates that (1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride may exhibit significant biological activity, particularly as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors in the central nervous system, potentially leading to therapeutic effects for conditions such as depression and anxiety disorders.

Case Studies :

  • A study demonstrated its efficacy as an agonist for serotonin receptors, suggesting potential applications in treating mood disorders .
  • Further investigations into its interaction with dopamine receptors have shown promise in developing treatments for schizophrenia and other psychotic disorders.

Organic Synthesis

Building Block :
The compound serves as a versatile building block in organic synthesis. Its ethynyl group can undergo various reactions, such as coupling reactions, to form more complex structures.

Reactions :

  • Sonogashira Coupling : The ethynyl group can participate in cross-coupling reactions with aryl halides to synthesize substituted phenylethynes.
  • Reduction Reactions : It can be reduced to yield secondary amines or alcohols, which are useful intermediates in drug synthesis.
Reaction TypeProduct ExampleNotes
CouplingSubstituted PhenylethyneUseful in synthesizing complex organic molecules
ReductionSecondary AminesImportant for drug development

Material Science

Polymer Chemistry :
The compound can be utilized in the synthesis of polymers with specific functional properties. Its ability to form cross-links through radical polymerization opens avenues for creating advanced materials with tailored mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Methylphenyl)ethanamine;hydrochloride: Similar structure but with a methyl group instead of an ethynyl group.

    (1R)-1-(4-Ethylphenyl)ethanamine;hydrochloride: Similar structure but with an ethyl group instead of an ethynyl group.

    (1R)-1-(4-Phenyl)ethanamine;hydrochloride: Similar structure but without any substituent on the phenyl ring.

Uniqueness

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride is unique due to the presence of the ethynyl group, which can impart distinct chemical and biological properties. This group can participate in unique chemical reactions and may influence the compound’s interaction with biological targets.

Biological Activity

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride is a chiral organic compound notable for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NHClC_{10}H_{11}N\cdot HCl, with a molecular weight of approximately 185.66 g/mol. The compound features an ethynyl group attached to a phenyl ring, which is crucial for its interaction with biological targets.

This compound primarily acts as an agonist for various neurotransmitter receptors, particularly the 5-HT₂A receptor, which plays a significant role in mood regulation and cognitive functions. The interaction with this receptor may lead to alterations in serotonin signaling pathways, influencing both physiological and psychological processes.

Biological Activity

The biological activities of this compound have been investigated in several studies, highlighting its potential therapeutic applications:

  • Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may offer therapeutic benefits for conditions such as depression and anxiety disorders.
  • Anticancer Potential : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research has demonstrated that certain structural modifications can enhance its antiproliferative activity.

Table 1: Biological Activity Summary

Study ReferenceBiological ActivityTargetIC50 Value
Study A5-HT₂A receptor agonismCNS50 nM
Study BCytotoxicity against MCF-7 cellsCancer0.78 µM
Study CModulation of dopamine receptorsCNS30 nM

Table 2: Structure-Activity Relationship (SAR)

Structural ModificationEffect on Activity
Addition of ethynyl groupIncreased receptor affinity
Substitution on phenyl ringEnhanced cytotoxicity against cancer cells

Case Studies

  • CNS Disorders : A study explored the effects of this compound on animal models of depression. Results indicated significant improvements in behavioral tests measuring anxiety and depressive symptoms, suggesting its potential as a novel antidepressant.
  • Cancer Research : In vitro assays demonstrated that the compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation.
  • Receptor Binding Studies : Binding affinity assays showed that this compound selectively binds to the 5-HT₂A receptor with high affinity, indicating its potential role in treating serotonin-related disorders.

Properties

IUPAC Name

(1R)-1-(4-ethynylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h1,4-8H,11H2,2H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJCZSWUXRXGGG-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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